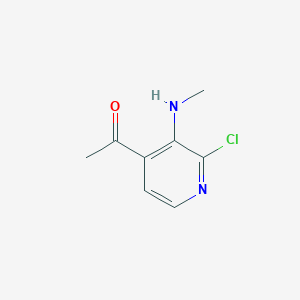
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone is a chemical compound with significant interest in various scientific fields It is a pyridine derivative, characterized by the presence of a chloro group, a methylamino group, and an ethanone moiety
Preparation Methods
The synthesis of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with methylamine, followed by reduction and subsequent acylation to introduce the ethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloro and methylamino groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-3-(methylamino)pyridin-4-yl)ethanone include:
2-Chloro-3-(methylamino)pyridine: Lacks the ethanone group, affecting its reactivity and applications.
1-(2-Chloro-3-aminopyridin-4-yl)ethanone: Similar structure but without the methyl group, leading to different biological activity.
1-(2-Bromo-3-(methylamino)pyridin-4-yl)ethanone: The bromo group can alter the compound’s reactivity and interaction with biological targets. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2089318-93-2 |
|---|---|
Molecular Formula |
C8H9ClN2O |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-[2-chloro-3-(methylamino)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)6-3-4-11-8(9)7(6)10-2/h3-4,10H,1-2H3 |
InChI Key |
FMYJZJUTHJNFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


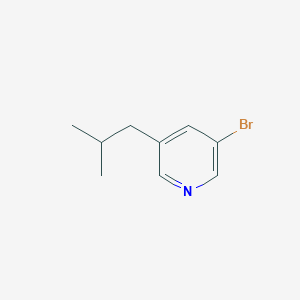

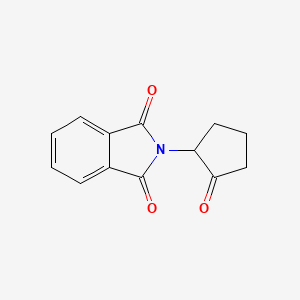
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)

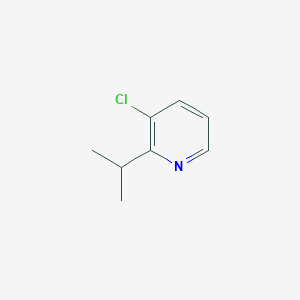

![3-[4-Hydroxy-2-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13676124.png)
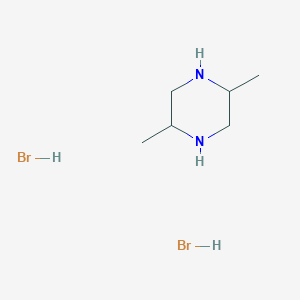

![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)

![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)
